molecular formula C6H14O2Si B096023 Trimethylsilyl propionate CAS No. 16844-98-7

Trimethylsilyl propionate

Cat. No. B096023
CAS RN: 16844-98-7
M. Wt: 146.26 g/mol
InChI Key: QVSRWXFOZLIWJS-UHFFFAOYSA-N
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Description

Trimethylsilyl propionate (TMP) is a silylating agent used in various chemical reactions to increase the volatility and stability of organic compounds containing active hydrogens. It is also involved in the synthesis of polymers, amines, and other organic compounds. TMP derivatives are commonly employed in gas chromatography for better analysis of complex mixtures.

Synthesis Analysis

The synthesis of TMP-related compounds can be achieved through different pathways. For instance, N-trimethylsilyl (N-TMS) amines are used to mediate controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled molecular weights and functional groups at the C-termini . Another synthesis method involves the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride, which acts as a reaction promoter and a hydroxylamine protective agent . Additionally, TMP can be synthesized from 1,3-bis(trimethylsilyl)propene with carbonyl compounds in the presence of fluoride ions, producing selectively (E)-1-trimethylsilylbut-1-en-4-ol10.

Molecular Structure Analysis

The molecular structure of TMP and its derivatives can be characterized using various spectroscopic methods. For example, the β-trimethylsilyl-2-propyl cation, a derivative of TMP, shows a high double bond character indicative of a β-stabilizing effect due to hyperconjugation with the trimethylsilyl group . The molecular structure of TMP-related compounds can also be elucidated through infrared spectroscopy and density functional theory calculations .

Chemical Reactions Analysis

TMP is involved in a variety of chemical reactions. It can act as a catalyst in the synthesis of sulfides from aldehydes under mild conditions . TMP derivatives can also bind to transition metals in either end-on or side-on mode, forming complexes with mononuclear or multinuclear metal complexes . Furthermore, TMP is used as a silylating agent in organic synthesis, facilitating nucleophilic reactions in aprotic media .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMP and its derivatives are influenced by the trimethylsilyl group. This group imparts volatility and stability to the compounds, making them suitable for gas chromatography . The reactivity of TMP derivatives can be manipulated by the presence of the trimethylsilyl group, which can stabilize certain intermediates or cations through hyperconjugation . The trimethylsilyl group also protects sensitive functional groups during synthesis, preventing unwanted side reactions .

Scientific Research Applications

  • Chemical Modifications and Polymer Science : TMP is used for amidation of esters and polymers, such as the amidation of methyl n-propionate and polymethylmethacrylate (PMMA), as demonstrated by DeRosa and Jennejahn (1990). This application is significant in polymer science for modifying material properties (DeRosa & Jennejahn, 1990).

  • Analytical Chemistry : In the study of sodium silicate solutions, TMP was used for trimethylsilylation to study anion distributions, as researched by Glasser, Lachowski, and Cameron (2007). This method is useful in characterizing complex chemical solutions (Glasser et al., 2007).

  • Battery Technology : Pohl et al. (2015) introduced TMP as a non-volatile solvent for lithium-ion battery electrolytes, highlighting its potential for enhancing safety compared to conventional volatile carbonate electrolytes (Pohl et al., 2015).

  • NMR Studies : Harris and Kimber (1975) conducted 29Si and 13C nuclear magnetic resonance studies of TMP, providing valuable data for understanding organosilicon chemistry (Harris & Kimber, 1975).

  • Metabolic Analysis : Jean-Blain (1978) utilized TMP derivatives for gas chromatography in metabolic studies, which is crucial in biochemistry for analyzing metabolic pathways (Jean-Blain, 1978).

  • Medical Research : Saunders (1966) explored TMP's application in medical research, where a trimethylsilyl ether of testosterone propionate showed long-acting androgenic properties (Saunders, 1966).

  • Materials Science : Crestoni, Fornarini, and Speranza (1990) studied the silylation of heteroaromatic rings by trimethylsilyl cations, which has implications in materials science and organic chemistry (Crestoni et al., 1990).

  • Silicate Research : Currell and Parsonage (1981) reviewed the application of trimethylsilylation to mineral silicates, providing insights into silicate structures and the synthesis of new materials (Currell & Parsonage, 1981).

  • Cationic Polymerization : Hrkach and Matyjaszewski (1995) investigated the use of trimethylsilyl triflate as an initiator for cationic polymerization, a key process in polymer chemistry (Hrkach & Matyjaszewski, 1995).

  • Mass Spectrometry : Eglinton, Hunneman, and McCormick (1968) utilized TMP for the mass spectrometry of hydroxy acid methyl esters, an essential technique in analytical chemistry (Eglinton et al., 1968).

Future Directions

Trimethylsilyl propionate is used as an internal reference in nuclear magnetic resonance for aqueous solvents . For this use, it is often deuterated . This suggests that future research and applications could continue to explore its uses in nuclear magnetic resonance and other related fields.

properties

IUPAC Name

trimethylsilyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSRWXFOZLIWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168568
Record name Silanol, trimethyl-, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl propionate

CAS RN

16844-98-7
Record name Silanol, trimethyl-, propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, trimethyl-, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl Propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,830
Citations
H Suzuki, C Kuroda - Journal of Chemical Research, 2003 - journals.sagepub.com
(E)-Selective Synthesis of γ-Substituted-β-(Ethoxycarbonyl)Allylsilanes Utilising Ethyl 2-Diphenylphosphono-3-(Trimethylsilyl) Page 1 310 J. CHEM. RESEARCH (S), 2003 SHORT PAPER (E)-Selective synthesis of γ-substituted-β(ethoxycarbonyl)allylsilanes …
Number of citations: 2 journals.sagepub.com
TG Chong, AV Helbling, RD Graff, CW Downey - Tetrahedron Letters, 2023 - Elsevier
… silyl imidates in the presence of TMSOTf and the amine base, conditions which also promote propargyl cation formation in the same flask through the loss of trimethylsilyl propionate, …
Number of citations: 0 www.sciencedirect.com
D Marion, LE Kay, SW Sparks… - Journal of the American …, 1989 - ACS Publications
… The and 15N carrier frequencies were positioned at 8.67 and 120.0 ppm downfield from the resonances of trimethylsilyl propionate and liquid ammonia, respectively.(A) Slice taken for …
Number of citations: 716 pubs.acs.org
I Ando, K Takeuchi, S Oguma, H Sato… - … Resonance in Medical …, 2013 - jstage.jst.go.jp
We used 1H nuclear magnetic resonance (NMR) spectroscopy to assess metabolic responses in patients undergoing hemodialysis (HD). We collected 71 samples of plasma and …
Number of citations: 8 www.jstage.jst.go.jp
DM Rasheed, A Porzel, A Frolov, HR El Seedi… - Food chemistry, 2018 - Elsevier
… using NMR spectroscopy, the peak area of selected proton signals belonging to the target compounds, and the peak area of trimethylsilyl propionate TSP were integrated manually for …
Number of citations: 82 www.sciencedirect.com
RE Hoffman, DB Davies - Magnetic resonance in chemistry, 1988 - Wiley Online Library
Chemical shifts of secondary references for D 2 O and (CD 3 ) 2 SO solutions were measured as a function of temperature. The 1 H and 13 C chemical shifts of dioxane, sodium 4,4‐…
D Zhu, A Hayman, R Frew, B Kebede, G Chen… - Analytical …, 2022 - Taylor & Francis
Milk is a favorable for humans due to its nutritional composition. Metabolites in milk relevant to human health have received increased attention. Proton nuclear magnetic resonance ( 1 …
Number of citations: 1 www.tandfonline.com
Y Lian, H Jiang, J Feng, X Wang, X Hou, P Deng - talanta, 2016 - Elsevier
ATP, ADP and AMP are energy substances with vital biological significance. Based on the structural differences, a simple, rapid and comprehensive method has been established by 1 …
Number of citations: 49 www.sciencedirect.com
R Zhang, S Ito, N Nishio, Z Cheng… - Clinical & …, 2011 - academic.oup.com
… DSS+trimethylsilyl propionate (TSP): lamina propria cells from 2% DSS-treated C57BL/6 … DSS+trimethylsilyl propionate (TSP): lamina propria cells from 2% DSS-treated C57BL/6 …
Number of citations: 61 academic.oup.com
J Min, Z Zheng, S Huang, R He, Z Xu… - Green Synthesis and …, 2021 - Elsevier
The first and environmentally benign oxidative cross coupling of stable trimethylsilylalkynoate with different arylboronic acids was developed. This reaction proceeded efficiently in the …
Number of citations: 9 www.sciencedirect.com

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